1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C19H21N7O5 and a molecular weight of 427.414 g/mol This compound is characterized by its unique structure, which includes a purine core substituted with a nitrophenyl piperazine moiety
Preparation Methods
The synthesis of 1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The key step includes the aza-Michael addition between diamine and in situ generated sulfonium salt.
Deprotection and selective intramolecular cyclization: The protected piperazines undergo deprotection followed by selective intramolecular cyclization to yield the final product.
Chemical Reactions Analysis
1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The nitrophenyl piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
1,3-DIMETHYL-7-{2-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds:
Indole Derivatives: These compounds also possess a heterocyclic core and exhibit a wide range of biological activities.
Piperazine Derivatives: Similar to the compound , piperazine derivatives are known for their pharmaceutical applications.
This compound stands out due to its unique combination of a purine core and a nitrophenyl piperazine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5876-10-8 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-butyl-2,3-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
SEOOBROTBJRSHG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CCCCN1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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